molecular formula C15H21BO3 B3226694 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1256970-23-6

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B3226694
CAS RN: 1256970-23-6
M. Wt: 260.14 g/mol
InChI Key: QDCYJBMMSXNQIL-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common method .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the compound “3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” has a molecular formula of C11H19BN2O2 and a molecular weight of 222.09 g/mol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been analyzed . As mentioned earlier, borylation and hydroboration are common reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” has a molecular weight of 222.09 g/mol .

Scientific Research Applications

Catalytic Hydroboration

Research shows that boron-substituted hydroxycyclopentadienyl ruthenium hydrides can be synthesized using compounds similar to 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. These complexes are effective for catalytic hydroboration of aldehydes, imines, and ketones under mild conditions (Koren-Selfridge et al., 2009).

Crystal Structure and DFT Study

Studies on compounds containing the 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been conducted to understand their crystal structures and conduct conformational analyses using Density Functional Theory (DFT) (Huang et al., 2021).

Vibrational Properties Studies

Compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile have been synthesized and analyzed for their vibrational properties. These studies involve spectroscopic data analysis and DFT calculations to understand the molecular structure and behavior of such compounds (Wu et al., 2021).

Synthesis of Boron-Substituted Arenes

The Pd-catalyzed borylation of arylbromides using compounds similar to 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been studied for synthesizing boron-substituted arenes. This method is particularly effective for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Antiparasitic Activity

Though slightly diverging from the strict chemical focus, it's worth mentioning that related compounds like 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde have been synthesized and studied for their antiparasitic activities, offering insights into potential bioactive applications of these compounds (Azas et al., 2003).

Safety and Hazards

Safety and hazards associated with similar compounds have been documented . For instance, some of these compounds can be harmful by inhalation, in contact with skin, and if swallowed .

Mechanism of Action

Target of Action

Boronic esters, including pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the case of this compound, it may participate in the borylation of arenes . The Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, often uses organoboron reagents like this compound .

Biochemical Pathways

The compound’s action can affect the Suzuki–Miyaura coupling pathway . This pathway involves the cross-coupling of an organoboron compound (like our compound) with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that boronic pinacol esters’ susceptibility to hydrolysis can be considerably accelerated at physiological pH , which could impact their stability and hence, their bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be crucial in pharmaceutical and materials science applications .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a suitable catalyst (typically palladium) and base is necessary for the Suzuki–Miyaura coupling reaction .

properties

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-10-8-13(11(2)7-12(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCYJBMMSXNQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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